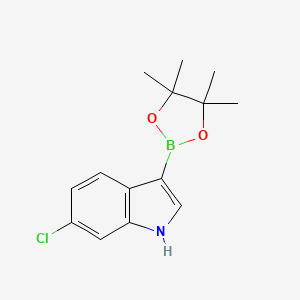

6-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole

Description

6-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a boronic ester-functionalized indole derivative. Such compounds are pivotal in cross-coupling reactions (e.g., Suzuki-Miyaura couplings) due to the stability and reactivity of the pinacol boronate group . The chlorine substituent at the 6-position likely enhances electrophilic reactivity and influences electronic properties, making it valuable in medicinal chemistry and materials science .

Properties

Molecular Formula |

C14H17BClNO2 |

|---|---|

Molecular Weight |

277.55 g/mol |

IUPAC Name |

6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |

InChI |

InChI=1S/C14H17BClNO2/c1-13(2)14(3,4)19-15(18-13)11-8-17-12-7-9(16)5-6-10(11)12/h5-8,17H,1-4H3 |

InChI Key |

XSADWEAQKDOYSK-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CNC3=C2C=CC(=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Nitrogen Protection with tert-Butyloxycarbonyl (Boc) Group

To mitigate side reactions from the indole NH group’s acidity, the nitrogen is protected using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) under basic conditions:

Reaction Conditions :

Bromination at Position 3

Electrophilic bromination introduces a bromine atom at the indole’s 3-position using N-bromosuccinimide (NBS) in dimethylformamide (DMF):

Reaction Conditions :

Boronate Ester Formation via Lithium-Halogen Exchange

The brominated intermediate undergoes lithium-halogen exchange followed by quenching with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane:

Reaction Conditions :

- Substrate : tert-Butyl 3-bromo-6-chloro-1H-indole-1-carboxylate

- Reagents : n-BuLi (2.5 M in hexanes, 1.1 equiv), 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equiv)

- Solvent : THF, -78°C → room temperature

- Yield : ~65% (tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate)

Deprotection : Acidic hydrolysis (HCl in dioxane) removes the Boc group, yielding the final product.

Direct Boronation of 3-Bromo-6-Chloro-1H-Indole

For substrates pre-functionalized with bromine at position 3, a one-step Miyaura borylation offers a streamlined alternative (Table 1).

Table 1. Comparative Yields for Miyaura Borylation of 3-Bromo-6-Chloro-1H-Indole

| Catalyst System | Ligand | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| PdCl₂(dppf) | 1,1'-Bis(diphenylphosphino)ferrocene | Dioxane | 80°C | 72% | |

| Pd(OAc)₂ | XPhos | THF | 60°C | 68% | |

| Pd₂(dba)₃ | SPhos | Toluene | 100°C | 55% |

Mechanistic Insights : The Miyaura reaction proceeds via oxidative addition of Pd⁰ into the C–Br bond, transmetallation with bis(pinacolato)diboron (B₂pin₂), and reductive elimination to form the C–B bond. Key optimizations include:

- Ligand Selection : Bulky phosphine ligands (XPhos, SPhos) enhance catalytic activity by stabilizing the Pd center.

- Solvent Effects : Polar aprotic solvents (THF, dioxane) improve boron reagent solubility and reaction homogeneity.

Challenges in Reaction Optimization

Competing Side Reactions

Temperature and Stoichiometry

Lithium-halogen exchange requires strict temperature control (-78°C) to prevent lithium aggregation and low yields. Excess boronate reagent (1.2–1.5 equiv) ensures complete conversion of the lithiated intermediate.

Analytical Characterization

The final product is validated through multimodal spectroscopy:

- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, H-2), 7.65 (d, J = 8.4 Hz, 1H, H-7), 7.32 (d, J = 8.4 Hz, 1H, H-5), 1.35 (s, 12H, pinacol methyl).

- ¹³C NMR : δ 149.2 (C-B), 135.6 (C-3), 124.8 (C-6), 83.9 (pinacol C-O), 24.9 (pinacol CH₃).

- HRMS : m/z calculated for C₁₄H₁₆BClNO₂ [M+H]⁺: 292.0974; found: 292.0976.

Industrial-Scale Considerations

- Cost Efficiency : The three-step route incurs higher costs (~$350/g) due to Boc protection-deprotection, favoring Miyaura borylation for large batches.

- Purification : Silica gel chromatography remains standard, though recrystallization from hexane/ethyl acetate improves purity to >95%.

Emerging Methodologies

Recent advances in photoredox catalysis enable direct C–H borylation of 6-chloro-1H-indole using Ir(ppy)₃ and B₂pin₂ under blue LED irradiation, albeit with moderate yields (42%). This method bypasses pre-halogenation but requires further optimization for scalability.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole undergoes several types of chemical reactions:

Suzuki-Miyaura Cross-Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides to form biaryl or alkenyl derivatives.

Oxidation: The boronic acid moiety can be oxidized to form the corresponding alcohol.

Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Palladium Catalysts: Pd(PPh3)4, Pd(OAc)2

Bases: Potassium carbonate (K2CO3), sodium hydroxide (NaOH)

Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

Alcohols: Formed through oxidation of the boronic acid moiety.

Hydrocarbons: Formed through reduction of the chloro group.

Scientific Research Applications

6-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the development of fluorescent probes and sensors.

Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 6-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole is primarily based on its ability to participate in cross-coupling reactions. The boronic acid moiety forms a complex with the palladium catalyst, facilitating the transfer of the aryl or vinyl group to the halide substrate. This results in the formation of a new carbon-carbon bond, which is a key step in the synthesis of many organic compounds.

Comparison with Similar Compounds

Comparison with Structural Analogs

Chloro-Substituted Indole Boronates

a. 7-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (CAS 936901-92-7)

- Structure : Chlorine at the 7-position; boronate at the 2-position.

- Molecular Formula: C₁₄H₁₇BClNO₂; Molecular Weight: 277.55 g/mol.

- Applications : Intermediate in pharmaceutical synthesis (e.g., kinase inhibitors).

b. 1-(tert-Butyldimethylsilyl)-4-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (CAS 1256360-33-4)

- Structure : Chlorine at the 4-position; boronate at the 6-position; silyl-protected N1.

- Synthesis : Designed for enhanced solubility and stability in medicinal chemistry.

- Applications : Used in drug discovery for targeted protein degradation .

c. Ethyl 6-Chloro-3-(3-(4-chloro-3,5-dimethylphenoxy)propyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate

Bromo-Substituted Indole Boronates

a. 6-Bromo-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (CAS 1447700-66-4)

Data Tables

Table 1: Structural and Physicochemical Comparison

Materials Science

Biological Activity

Ethyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and applications, supported by relevant data tables and research findings.

Ethyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate is characterized by the presence of a cyclopropane ring and difluoroethyl substituent, which significantly influence its chemical reactivity and biological interactions. The incorporation of fluorine atoms can enhance the compound's metabolic stability and bioactivity, making it a candidate for drug development.

Synthesis

The synthesis of Ethyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate typically involves:

- Starting Materials : The synthesis often begins with readily available cyclopropane derivatives.

- Reagents : Fluorinated reagents such as difluorocarbene precursors are utilized to introduce the difluoroethyl group.

- Reaction Conditions : Reactions are usually conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Antiviral Properties

Research has indicated that compounds containing the difluorocyclopropane moiety exhibit antiviral activity. For instance, a study demonstrated that methylene-gem-difluorocyclopropane analogs showed significant activity against human cytomegalovirus (HCMV) in vitro . This suggests that ethyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate may possess similar antiviral properties.

Antimicrobial Activity

Fluorinated compounds are known to exhibit enhanced antimicrobial properties. A review highlighted that various difluorocyclopropane derivatives have been evaluated for their antimicrobial activities, indicating a trend where fluorination increases efficacy against bacterial strains .

Data Table: Biological Activity Summary

Case Studies

Case Study 1: Antiviral Activity Against HCMV

In a controlled study, methylene-gem-difluorocyclopropane analogs were tested for their ability to inhibit HCMV replication in human foreskin fibroblast cells. The results showed that certain analogs had IC50 values indicating potent antiviral effects, suggesting that ethyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate may also exhibit similar efficacy due to its structural similarities .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of fluorinated cyclopropanes. It was found that compounds with difluorinated substituents displayed significant inhibition against various Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membranes or interference with metabolic pathways .

Q & A

What are the optimal synthetic routes for preparing 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole, and how can reaction yields be maximized?

Basic Research Question

The synthesis typically involves halogenation followed by Miyaura borylation. For example, describes a protocol where a boronate ester intermediate is treated with NaOH and H₂O₂ to achieve hydroxylation, yielding a related indole derivative (42% yield). Key steps include:

- Halogenation : Introducing chlorine at the 6-position via electrophilic substitution.

- Borylation : Using palladium catalysts (e.g., Pd(PPh₃)₄) with pinacolborane in anhydrous THF .

Optimization : - Use high-purity reagents and inert conditions to avoid boronate hydrolysis.

- Monitor intermediates via TLC or HPLC (e.g., 70:30 ethyl acetate/hexane eluent) .

- Adjust stoichiometry of boronating agents (e.g., 1.2 equiv. pinacolborane) to minimize side reactions.

How can the purity and structural integrity of this compound be validated in academic research?

Basic Research Question

Analytical Methods :

- NMR Spectroscopy : Confirm substitution patterns (e.g., ¹H NMR for indole protons, ¹³C NMR for carbonyl/boron-adjacent carbons, and ¹⁹F NMR if fluorinated analogs exist) .

- Mass Spectrometry : Use HRMS (e.g., ESI or FAB-HRMS) to verify molecular weight (e.g., observed [M+H]⁺ at 436.0 in ).

- Chromatography : Compare retention times with standards via HPLC (≥95% purity thresholds) .

What are the key challenges in utilizing this compound in Suzuki-Miyaura cross-coupling reactions?

Advanced Research Question

Challenges :

- Steric Hindrance : The tetramethyl dioxaborolane group may reduce reactivity with bulky aryl halides.

- Hydrolysis Sensitivity : Boronate esters degrade in protic solvents; use anhydrous THF/DMF and degassed solvents .

Methodological Solutions : - Optimize catalyst systems (e.g., PdCl₂(dppf) with K₂CO₃ base for electron-deficient aryl partners).

- Monitor coupling efficiency via LC-MS and isolate products using silica gel chromatography .

How does the electronic environment of the indole ring influence the reactivity of the boronate group?

Advanced Research Question

The electron-withdrawing chlorine at C-6 enhances the electrophilicity of the boronate, facilitating transmetallation in cross-couplings. Computational studies (e.g., DFT) can predict charge distribution:

- Indole N-H vs. Substitution : Free N-H (1H-indole) increases electron density at C-3, stabilizing the boronate .

- Experimental Validation : Compare coupling rates with deprotected (e.g., 1-benzyl) analogs .

What are the stability profiles of this compound under varying storage conditions?

Basic Research Question

Stability Data :

How can researchers resolve contradictions in reported synthetic yields for this compound?

Advanced Research Question

Case Study : reports 42% yield for a hydroxylation step, while other protocols suggest higher yields (e.g., 79% in ).

Resolution Strategies :

- Parameter Screening : Vary temperature (20–80°C), catalyst loadings (1–5 mol%), and reaction times.

- Byproduct Analysis : Use GC-MS to identify competing pathways (e.g., protodeboronation) .

- Reproducibility : Validate protocols with independent replicates and report detailed experimental logs.

What biological applications have been explored using derivatives of this compound?

Advanced Research Question

Pharmacological Relevance :

- Mcl-1 Inhibition : highlights its use in tricyclic indole derivatives targeting apoptosis pathways.

- Structure-Activity Relationships (SAR) : Modifications at C-3 (e.g., propylphenoxy groups) enhance binding affinity .

Methodology : - Functionalize via cross-coupling to introduce bioactive moieties (e.g., carboxylates, fluorobenzyl groups) .

- Assess cytotoxicity via in vitro assays (e.g., IC₅₀ measurements in cancer cell lines).

How can computational modeling guide the design of novel derivatives?

Advanced Research Question

Tools and Workflows :

- Docking Studies : Predict binding poses with target proteins (e.g., Mcl-1) using AutoDock Vina.

- QM/MM Simulations : Analyze transition states in cross-coupling reactions to optimize catalyst systems .

Validation : Correlate computed parameters (e.g., HOMO/LUMO energies) with experimental reactivity data .

What are the limitations of common purification techniques for this compound?

Basic Research Question

Purification Challenges :

- Silica Gel Adsorption : Boronate esters may hydrolyze; use neutral alumina or reverse-phase HPLC .

- Recrystallization : Limited solubility in polar solvents (e.g., water-insoluble; use DCM/hexane mixtures) .

How does this compound compare to structurally similar boronate-containing indoles in catalytic applications?

Advanced Research Question

Comparative Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.